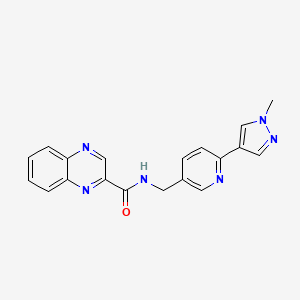

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

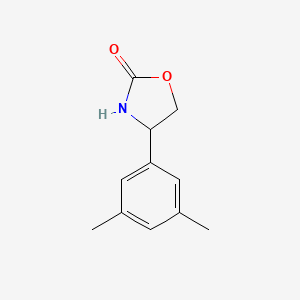

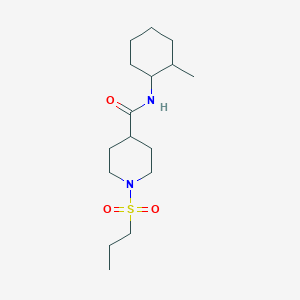

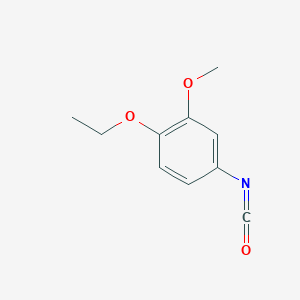

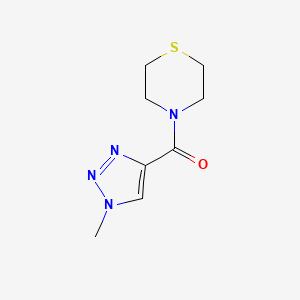

The compound “N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a quinoxaline ring .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic aromatic substitution and Buchwald–Hartwig arylamination .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrazole, pyridine, and quinoxaline rings in the molecule can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Some properties that could be predicted include its melting point, solubility, and acidity .Scientific Research Applications

Inhibition of Kinase Activity

Researchers have identified a series of carboxamide derivatives as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors, including compounds closely related to N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide, demonstrate efficacy in disease models and possess properties suitable for oral administration. These findings are significant for the development of new therapies targeting diseases associated with ATM kinase dysfunction (Degorce et al., 2016).

Cytotoxic Activity Against Cancer Cells

Another study focused on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar structural motif with this compound. These compounds exhibited potent cytotoxicity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, indicating their potential as therapeutic agents in cancer treatment (Deady et al., 2003).

Luminescence Properties for Sensing and Imaging

The synthesis and investigation of the luminescence properties of a novel aromatic carboxylic acid and its Eu(III) and Tb(III) complexes, which are structurally related to the compound , have shown strong luminescence intensity and thermal stability. These properties suggest applications in materials science for sensing and imaging purposes, as well as potential medicinal value through binding interactions with proteins like bovine serum albumin (BSA) (Tang et al., 2011).

Mechanism of Action

Target of Action

The primary targets of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide Similar compounds have been found to inhibit various pathways

Mode of Action

The exact mode of action of This compound It can be inferred that the compound interacts with its targets, leading to changes in their function . The specific interactions and resulting changes would depend on the exact targets of the compound.

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been found to affect various pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties would influence the bioavailability of the compound, affecting its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of This compound The effects would likely be related to the compound’s interaction with its targets and the resulting changes in biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, factors such as temperature and pH could affect the compound’s stability and activity . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O/c1-25-12-14(10-23-25)15-7-6-13(8-20-15)9-22-19(26)18-11-21-16-4-2-3-5-17(16)24-18/h2-8,10-12H,9H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBJCGWLHBUTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2723188.png)

![N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2723190.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2723192.png)

![4-[(3-Bromophenyl)methyl]morpholine hydrochloride](/img/structure/B2723200.png)

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2723202.png)

![4-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2723204.png)

![3-phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2723209.png)